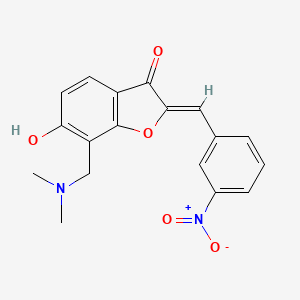
(Z)-7-((ジメチルアミノ)メチル)-6-ヒドロキシ-2-(3-ニトロベンジリデン)ベンゾフラン-3(2H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C18H16N2O5 and its molecular weight is 340.335. The purity is usually 95%.
BenchChem offers high-quality (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗癌活性
ベンゾフラン誘導体は、抗癌研究において有望な結果を示しています。これらの化合物は、さまざまな癌細胞株に対して有意な細胞増殖阻害効果を示します。 例えば、特定のベンゾフラン化合物は、白血病、非小細胞肺癌、結腸癌、中枢神経系癌、黒色腫、卵巣癌細胞株において50%以上の阻害率を示しています 。問題の化合物は、特定の癌経路を標的とするその構造的特徴を利用して、新しい抗癌剤を開発するための足場として役立つ可能性があります。
抗菌および抗真菌特性
研究によると、ベンゾフラン誘導体は強力な抗菌および抗真菌活性を示しています 。これは、特に抗生物質耐性が深刻な問題となっている現代において、新しい抗生物質や抗真菌剤の開発においてそれらを貴重な存在にします。化合物の細菌や真菌の細胞壁合成またはタンパク質機能を阻害する能力は、治療用途に利用できます。
抗酸化効果
ベンゾフラン誘導体は、その抗酸化特性で知られています 。これらの化合物はフリーラジカルを中和し、酸化ストレスを軽減することができ、これは神経変性疾患や心臓血管疾患などのさまざまな疾患に関与しています。この化合物は、酸化損傷に関連する状態の予防または治療における潜在的な用途について検討することができます。
抗ウイルス用途
ベンゾフラン誘導体の抗ウイルス活性は、もう1つの興味深い分野です。 一部のベンゾフラン化合物は、抗C型肝炎ウイルス活性を示し、C型肝炎疾患の有効な治療薬になることが期待されています 。ウイルスに対する化合物の作用機序の研究は、新しい抗ウイルス治療につながる可能性があります。
鎮痛および抗炎症用途
ベンゾフラン誘導体は、鎮痛および抗炎症効果も示すことが報告されています 。これは、疼痛管理および炎症性疾患の治療における潜在的な用途を示唆しています。化合物の炎症性メディエーターを調節する能力は、新しい抗炎症薬の開発において有益となる可能性があります。
神経保護の可能性
ベンゾフラン誘導体の抗酸化および抗炎症特性を考えると、これらの化合物は神経保護効果を提供する可能性があります 。これらの化合物は、神経細胞を損傷から保護する能力について調査することができます。これは、アルツハイマー病やパーキンソン病などの神経変性疾患の文脈において重要です。
生物活性
(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one is a compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Benzofuran Derivatives
Benzofuran derivatives are known for their significant biological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant properties. The structural characteristics of benzofurans contribute to their interaction with various biological targets, making them valuable in medicinal chemistry.
Biological Activities
1. Anticancer Activity
Recent studies have demonstrated that benzofuran derivatives exhibit potent anticancer properties. For instance, compounds similar to (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one have shown significant inhibition against various cancer cell lines:
| Cell Line | Inhibition Rate (%) |
|---|---|
| K562 (Leukemia) | 56.84 |
| NCI-H460 (Lung Cancer) | 80.92 |
| HCT-116 (Colon Cancer) | 72.14 |
| U251 (CNS Cancer) | 73.94 |
These results indicate that such compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
2. Anti-inflammatory Properties
Benzofuran derivatives have been shown to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation. For example, one study reported that a related benzofuran compound significantly reduced tumor necrosis factor (TNF), interleukin 1 (IL-1), and IL-8 levels by up to 98% . The inhibition of cyclooxygenase (COX) enzymes is another mechanism through which these compounds exert their anti-inflammatory effects.
3. Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative stress. Benzofuran derivatives have been shown to scavenge free radicals effectively, thereby reducing oxidative damage in cellular systems . This activity may contribute to their overall therapeutic potential in various diseases linked to oxidative stress.
The mechanisms underlying the biological activities of (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one include:
- Enzyme Inhibition : Compounds in this class often inhibit key enzymes such as monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism and has implications for mood disorders .
- Caspase Activation : Induction of apoptosis via caspase pathway activation has been observed in cancer cell lines treated with benzofuran derivatives . This involves the release of cytochrome C from mitochondria and subsequent activation of caspases 3 and 7.
Case Studies
Case Study 1: Anticancer Effects on K562 Cells
A recent study evaluated the effect of a benzofuran derivative on K562 leukemia cells. The compound induced apoptosis characterized by increased ROS levels and activation of caspases, suggesting its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Mechanism
Another study investigated the anti-inflammatory effects of a benzofuran derivative, demonstrating significant inhibition of COX-2 activity without cytotoxicity, highlighting its therapeutic potential for managing chronic inflammatory diseases .
特性
IUPAC Name |
(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(3-nitrophenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-19(2)10-14-15(21)7-6-13-17(22)16(25-18(13)14)9-11-4-3-5-12(8-11)20(23)24/h3-9,21H,10H2,1-2H3/b16-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFACZQRJYFECC-SXGWCWSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)[N+](=O)[O-])C2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














